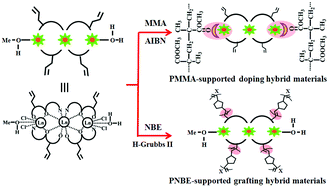The first example of Tb3-containing metallopolymer-type hybrid materials with efficient and high color-purity green luminescence†
Dalton Transactions Pub Date: 2015-02-19 DOI: 10.1039/C5DT00141B
Abstract
In the series of homo-leptic trinuclear complexes {[Ln3(L)4Cl4(MeOH)(H2O)]·Cl} (Ln = La, 1; Ln = Eu, 2; Ln = Tb, 3 or Ln = Gd, 4) self-assembled from the allyl-modified benzimidazole-type ligand HL (4-allyl-2-(1H-benzo[d]imidazol-2-yl)-6-methoxyphenol) and LnCl3·6H2O, a suitable energy level match endows efficient green luminescence (Φoverall = 72%) of Tb3-arrayed complex 3. The copolymerization between each of these complex monomers 1–4 and C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C-containing MMA (methyl methacrylate) or NBE (norbornene) shows that degradative chain transfer of the terminal four flexible allyl groups within restrains their radical polymerization with MMA while it does not hinder their effective ring-opening metathesis polymerization (ROMP) with NBE. Thus, two kinds of PMMA-supported doping hybrid materials 1@PMMA, 2@PMMA, 3@PMMA and 4@PMMA and PNBE-supported metallopolymer-type hybrid materials Poly(NBE-1), Poly(NBE-2), Poly(NBE-3) and Poly(NBE-4) are obtained, respectively. Especially for both 3@PMMA and Poly(NBE-3) with high color-purity characteristic green emission of Tb3+ ions, improved physical properties including significantly enhanced luminescence (Φoverall = 76% or 83%) are observed, and covalent-bonding endows a higher-concentration self-quenching as compared to physical doping.
C-containing MMA (methyl methacrylate) or NBE (norbornene) shows that degradative chain transfer of the terminal four flexible allyl groups within restrains their radical polymerization with MMA while it does not hinder their effective ring-opening metathesis polymerization (ROMP) with NBE. Thus, two kinds of PMMA-supported doping hybrid materials 1@PMMA, 2@PMMA, 3@PMMA and 4@PMMA and PNBE-supported metallopolymer-type hybrid materials Poly(NBE-1), Poly(NBE-2), Poly(NBE-3) and Poly(NBE-4) are obtained, respectively. Especially for both 3@PMMA and Poly(NBE-3) with high color-purity characteristic green emission of Tb3+ ions, improved physical properties including significantly enhanced luminescence (Φoverall = 76% or 83%) are observed, and covalent-bonding endows a higher-concentration self-quenching as compared to physical doping.

Recommended Literature
- [1] Synthetic cellular communication-based screening for strains with improved 3-hydroxypropionic acid secretion†
- [2] Triphenylarsine oxide–hydrogen peroxide adduct
- [3] NIR-driven graphitic-phase carbon nitride nanosheets for efficient bioimaging and photodynamic therapy
- [4] Quantification of the C30+ fraction of North sea gas condensates by high temperature capillary gas chromatography
- [5] Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates†
- [6] Computational determination of wave operators from large Hamiltonian matrices†
- [7] Dinuclear fluoro-peroxovanadium(v) complexes with symmetric and asymmetric peroxo bridges: syntheses, structures and DFT studies†
- [8] Efficient and convenient oxidation of sulfides to sulfones using H2O2 catalyzed by V2O5 in ionic liquid [C12mim][HSO4]
- [9] Engineered inverse opal structured semiconductors for solar light-driven environmental catalysis
- [10] Solid-state properties, solubility, stability and dissolution behaviour of co-amorphous solid dispersions of baicalin†










